molecular formula C8H9N3 B2517809 8-Methylimidazo[1,5-a]pyridin-3-amine CAS No. 1005514-79-3

8-Methylimidazo[1,5-a]pyridin-3-amine

Cat. No.: B2517809
CAS No.: 1005514-79-3
M. Wt: 147.181
InChI Key: CTODKDJPZNAVKB-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,5-a]pyridin-3-amine is a heterocyclic aromatic amine with the molecular formula C8H9N3. It is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

8-Methylimidazo[1,5-a]pyridin-3-amine has several applications in scientific research:

Safety and Hazards

The safety information for 8-Methylimidazo[1,5-a]pyridin-3-amine indicates that it may cause skin irritation and serious eye irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of 8-Methylimidazo[1,5-a]pyridin-3-amine and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylimidazo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the microwave-assisted one-pot Ugi-type reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid . This method is efficient and provides high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methylimidazo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted imidazopyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylimidazo[1,5-a]pyridin-3-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methylimidazo[1,5-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-11-7(6)5-10-8(11)9/h2-5H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTODKDJPZNAVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005514-79-3
Record name 8-methylimidazo[1,5-a]pyridin-3-amine
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